molecular formula C6H12ClNO4S2 B13316920 1-Methanesulfonylpiperidine-3-sulfonyl chloride

1-Methanesulfonylpiperidine-3-sulfonyl chloride

Cat. No.: B13316920
M. Wt: 261.8 g/mol
InChI Key: GHLDMYUQRGKUDG-UHFFFAOYSA-N
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Description

1-Methanesulfonylpiperidine-3-sulfonyl chloride is a bifunctional sulfonylated piperidine derivative featuring both a methanesulfonyl (-SO₂CH₃) and a sulfonyl chloride (-SO₂Cl) group. This compound is of significant interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its dual functional groups enable versatile reactivity, allowing it to act as a sulfonylation agent or a precursor for further derivatization.

Properties

Molecular Formula

C6H12ClNO4S2

Molecular Weight

261.8 g/mol

IUPAC Name

1-methylsulfonylpiperidine-3-sulfonyl chloride

InChI

InChI=1S/C6H12ClNO4S2/c1-13(9,10)8-4-2-3-6(5-8)14(7,11)12/h6H,2-5H2,1H3

InChI Key

GHLDMYUQRGKUDG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methanesulfonylpiperidine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of piperidine with methanesulfonyl chloride and sulfuryl chloride. The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of 1-Methanesulfonylpiperidine-3-sulfonyl chloride often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonylpiperidine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, sulfonamides, and sulfonate esters.

Scientific Research Applications

1-Methanesulfonylpiperidine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the modification of biomolecules and the development of bioactive compounds.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methanesulfonylpiperidine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural and Functional Group Variations

(a) (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride
  • Structure : Substitutes the methanesulfonyl group with a trifluoromethyl (-CF₃) group at the piperidine 3-position.
  • Molecular Weight : 251.65 g/mol .
  • CAS Number : 1932162-57-6 .
  • Applications: Likely used in fluorinated drug candidates due to the metabolic stability imparted by the -CF₃ group.
(b) Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
  • Structure : A simple sulfonyl chloride without a piperidine backbone.
  • Molecular Weight : 168.52 g/mol .
  • Physical Properties : Boiling point 29–32°C, density 1.583 g/mL, refractive index 1.334 .
  • Key Differences :
    • Lacks the piperidine ring, limiting its utility in complex molecule synthesis.
    • Higher volatility due to lower molecular weight and simpler structure.
(c) 1-Methyl-1H-pyrazole-3-sulfonyl Chloride
  • Structure : Replaces the piperidine ring with a pyrazole heterocycle.
  • Molecular Weight: Not explicitly stated, but estimated ~180–190 g/mol based on molecular formula .
  • CAS Number : 89501-90-6 .
  • Key Differences :
    • Pyrazole’s aromaticity and planar structure alter electronic properties and reactivity compared to the saturated piperidine ring.
    • Applications: Used in sulfonamide-based inhibitors or ligands due to pyrazole’s bioisosteric properties.

Physicochemical Properties and Reactivity

Compound Boiling Point (°C) Density (g/mL) Reactivity Notes
Trifluoromethanesulfonyl chloride 29–32 1.583 Highly reactive due to strong -I effect of -CF₃
1-Methyl-1H-pyrazole-3-sulfonyl chloride N/A N/A Moderate reactivity; pyrazole stabilizes intermediates
(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride N/A N/A Enhanced electrophilicity due to -CF₃ and piperidine rigidity

Biological Activity

1-Methanesulfonylpiperidine-3-sulfonyl chloride is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound is characterized by its sulfonyl chloride functional group, which plays a pivotal role in its reactivity and interaction with biological targets. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C7H10ClN2O4S2
  • Molecular Weight : 286.75 g/mol
  • IUPAC Name : 1-Methanesulfonylpiperidine-3-sulfonyl chloride
  • CAS Number : Not specified in the search results.

The biological activity of 1-Methanesulfonylpiperidine-3-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, particularly those involved in enzymatic pathways. The sulfonyl chloride group can react with amines and other nucleophiles, leading to the formation of sulfonamide derivatives, which have been shown to exhibit various pharmacological effects.

Biological Activity Overview

1-Methanesulfonylpiperidine-3-sulfonyl chloride has been studied for several biological activities, including:

  • Antimicrobial Activity : Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways, a mechanism similar to that of traditional sulfa drugs.
  • Enzyme Inhibition : The compound has been evaluated as a potential inhibitor of specific enzymes related to inflammatory processes and cancer progression, particularly aggrecanases, which are implicated in osteoarthritis.

Case Studies and Research Findings

  • Aggrecanase Inhibition :
    A study highlighted the synthesis and evaluation of various arylsulfonamide derivatives as aggrecanase inhibitors. The findings suggest that compounds similar to 1-Methanesulfonylpiperidine-3-sulfonyl chloride could effectively inhibit aggrecanase activity, providing a therapeutic avenue for treating osteoarthritis .
  • Mass Spectrometry Analysis :
    Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to elucidate the interaction mechanisms of sulfonamide compounds with target proteins. These studies demonstrate how 1-Methanesulfonylpiperidine-3-sulfonyl chloride can form stable adducts with proteins, potentially leading to altered protein function and cellular responses .

Comparative Analysis

To understand the unique properties of 1-Methanesulfonylpiperidine-3-sulfonyl chloride compared to other sulfonamide compounds, a comparison table is presented below:

Compound NameMolecular WeightPrimary Biological ActivityMechanism of Action
1-Methanesulfonylpiperidine-3-sulfonyl chloride286.75 g/molAggrecanase inhibitionCovalent modification of target enzymes
Pyridine-3-sulfonyl chloride188.62 g/molAntimicrobial propertiesInhibition of bacterial folate synthesis
DMIS Chloride (1,2-Dimethylimidazole-4-sulfonyl chloride)233.7 g/molDerivatization reagent for analysisEnhances ionization efficiency in MS

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